molecular formula C11H20N4 B4324514 6-[3-(1,5-DIAZABICYCLO[3.1.0]HEX-6-YL)PROPYL]-1,5-DIAZABICYCLO[3.1.0]HEXANE

6-[3-(1,5-DIAZABICYCLO[3.1.0]HEX-6-YL)PROPYL]-1,5-DIAZABICYCLO[3.1.0]HEXANE

Cat. No.: B4324514
M. Wt: 208.30 g/mol
InChI Key: MDCSWLAJLRIFAD-UHFFFAOYSA-N
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Description

6,6’-propane-1,3-diylbis-1,5-diazabicyclo[310]hexane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-propane-1,3-diylbis-1,5-diazabicyclo[3.1.0]hexane typically involves the reaction of 1,3-diaminopropane with carbonyl compounds. One common method includes the condensation of 1,3-diaminopropane with glyoxal in the presence of a base . The reaction is carried out in an aqueous medium at a pH of 9.5-10.5 .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6,6’-propane-1,3-diylbis-1,5-diazabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .

Scientific Research Applications

6,6’-propane-1,3-diylbis-1,5-diazabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism by which 6,6’-propane-1,3-diylbis-1,5-diazabicyclo[3.1.0]hexane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions .

Properties

IUPAC Name

6-[3-(1,5-diazabicyclo[3.1.0]hexan-6-yl)propyl]-1,5-diazabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1(4-10-12-6-2-7-13(10)12)5-11-14-8-3-9-15(11)14/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCSWLAJLRIFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(N2C1)CCCC3N4N3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[3-(1,5-DIAZABICYCLO[3.1.0]HEX-6-YL)PROPYL]-1,5-DIAZABICYCLO[3.1.0]HEXANE
Reactant of Route 2
6-[3-(1,5-DIAZABICYCLO[3.1.0]HEX-6-YL)PROPYL]-1,5-DIAZABICYCLO[3.1.0]HEXANE
Reactant of Route 3
6-[3-(1,5-DIAZABICYCLO[3.1.0]HEX-6-YL)PROPYL]-1,5-DIAZABICYCLO[3.1.0]HEXANE
Reactant of Route 4
6-[3-(1,5-DIAZABICYCLO[3.1.0]HEX-6-YL)PROPYL]-1,5-DIAZABICYCLO[3.1.0]HEXANE
Reactant of Route 5
6-[3-(1,5-DIAZABICYCLO[3.1.0]HEX-6-YL)PROPYL]-1,5-DIAZABICYCLO[3.1.0]HEXANE
Reactant of Route 6
6-[3-(1,5-DIAZABICYCLO[3.1.0]HEX-6-YL)PROPYL]-1,5-DIAZABICYCLO[3.1.0]HEXANE

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